molecular formula C21H25NO4 B6561764 3-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide CAS No. 1091156-50-1

3-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide

Cat. No.: B6561764
CAS No.: 1091156-50-1
M. Wt: 355.4 g/mol
InChI Key: QMYJSWPTVQNYTC-UHFFFAOYSA-N
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Description

3-Methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide is a benzamide derivative featuring a tetrahydropyran (oxane) ring substituted with a 2-methoxyphenyl group at the 4-position and a methoxybenzamide moiety attached via a methylene linker. This structure combines aromatic methoxy groups with a heterocyclic oxane ring, which may enhance its pharmacokinetic properties, such as solubility and metabolic stability, compared to simpler benzamides .

Properties

IUPAC Name

3-methoxy-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-24-17-7-5-6-16(14-17)20(23)22-15-21(10-12-26-13-11-21)18-8-3-4-9-19(18)25-2/h3-9,14H,10-13,15H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYJSWPTVQNYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxan-4-yl Intermediate: The oxan-4-yl intermediate can be synthesized by reacting 2-methoxyphenyl with an appropriate oxirane under acidic or basic conditions.

    Coupling with Benzamide: The oxan-4-yl intermediate is then coupled with 3-methoxybenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

3-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

    Gene Expression Modulation: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table compares 3-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide with structurally related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthetic Yield References
This compound (Target Compound) C₂₁H₂₃NO₄* ~353.4† Oxane ring with 2-methoxyphenyl, methoxybenzamide side chain N/A
4-Methoxy-N-(3-methylphenyl)benzamide C₁₅H₁₅NO₂ 241.29 Simple benzamide with 4-methoxy and 3-methylphenyl groups N/A
N-(4-Methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide C₂₃H₁₉N₃O₃ 385.42 Oxadiazole ring fused with benzamide and 4-methylphenyl substituent N/A
Methyl 4-(2-(2-Methoxybenzamido)phenoxy)benzoate C₂₂H₁₉NO₅ 377.39 Ester-linked benzamide with methoxyphenoxy and methyl ester groups 22%
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide C₁₈H₁₆ClN₃O₂ 341.79 Pyrazole ring substituted with chloro and benzamide groups N/A
3-Methoxy-N-(5-{5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}-oxadiazol-2-yl)benzamide C₂₂H₂₀F₃N₃O₅ 487.41 Pyrrolidinone-oxadiazole hybrid with trifluoromethoxyphenyl and methoxybenzamide groups N/A

*Inferred formula based on structural analogs (e.g., ). †Calculated from inferred formula.

Physicochemical and Spectroscopic Properties

  • IR and NMR Trends : Benzamide derivatives consistently exhibit C=O stretching vibrations near 1640–1670 cm⁻¹ (amide) and aromatic C–H stretching at 3150–3160 cm⁻¹. For example, 4-(benzyloxy)-N-(3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl)benzamide shows NH stretching at 3335 cm⁻¹ and methoxy C–O stretching at 1215 cm⁻¹ . These features are critical for confirming amide bond formation and substituent orientation.
  • Impact of Heterocycles : The oxane ring in the target compound likely enhances rigidity and solubility compared to simpler benzamides (e.g., 4-methoxy-N-(3-methylphenyl)benzamide ). Conversely, pyrazole or oxadiazole-containing analogs (e.g., ) may exhibit stronger π-π stacking interactions due to planar heterocycles.

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